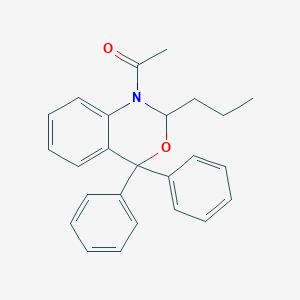

![molecular formula C19H23N3O3 B5510398 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Spirocyclic compounds, such as 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, are typically synthesized through methods that allow for the construction of complex cyclic systems efficiently. A relevant example is the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing a novel approach to spirocyclic structures (Reddy, Medaboina, Sridhar, & Singarapu, 2014). Moreover, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones reveals the versatility of spirocyclic frameworks in accommodating various functional groups (Ahmed et al., 2012).

Molecular Structure Analysis

Spirocyclic compounds exhibit unique molecular geometries, significantly influencing their chemical behavior. The crystal structure analysis of related spirocyclic compounds provides insights into their conformation and intermolecular interactions, crucial for understanding their chemical and physical properties. For instance, the crystal structure of a dioxaspiro derivative coupled with a benzimidazole moiety offers insights into the spatial arrangement and potential reactivity of similar spirocyclic compounds (Zeng, Wang, & Zhang, 2021).

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan class have been prepared and screened for antihypertensive properties, demonstrating significant activity in models such as the spontaneously hypertensive rat. These findings suggest a potential pathway for developing new treatments for hypertension through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Structural and Thermodynamic Studies

Research on derivatives of the 1,5-dioxaspiro[5.5] family has led to detailed structural analyses and thermodynamic property evaluations. For instance, the study of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative highlighted its crystalline structure and provided insights into its molecular geometry and potential applications in material science (Zeng, Wang, & Zhang, 2021).

Novel Synthetic Approaches

The synthesis of spiroacetals and spiromorpholinotetrahydropyran derivatives through innovative methods like Prins cascade cyclization demonstrates the versatility of compounds within this class for creating complex molecular architectures. These synthetic strategies open new avenues for chemical synthesis and pharmaceutical development (Reddy et al., 2014).

Biological Activity and Therapeutic Potential

Some derivatives of the diazaspiro[5.5]undecane class have shown promise as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, including various respiratory conditions. This highlights the potential therapeutic applications of these compounds in addressing inflammation and immune-related diseases (Norman, 2007).

Mecanismo De Acción

While the specific mechanism of action for “9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol” is not available, pyrazole derivatives have been found to have various biological activities. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Direcciones Futuras

Propiedades

IUPAC Name |

(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(3-pyrazol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c23-17-6-2-13-25-19(17)7-11-21(12-8-19)18(24)15-4-1-5-16(14-15)22-10-3-9-20-22/h1,3-5,9-10,14,17,23H,2,6-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIVNRPYRRIIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)OC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)